1-(4-Cyclohexylphenyl)ethan-1-ol

Description

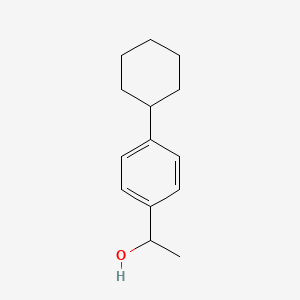

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEIZTMWVNXOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29030-52-2 | |

| Record name | 1-(4-Cyclohexylphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 1 4 Cyclohexylphenyl Ethan 1 Ol

Chemical Synthesis Pathways

The synthesis of 1-(4-cyclohexylphenyl)ethan-1-ol is predominantly achieved through two main strategic approaches: the direct reduction of its corresponding ketone and the assembly from simpler molecular fragments.

Reduction of 1-(4-Cyclohexylphenyl)ethanone (B103423) Precursor

The most direct method for synthesizing this compound is the reduction of the carbonyl group of 1-(4-cyclohexylphenyl)ethanone. This transformation can be accomplished using several protocols, broadly categorized into catalytic hydrogenation and stoichiometric reduction.

Catalytic hydrogenation employs hydrogen gas as the reductant in the presence of a metal catalyst. This method is considered an attractive approach from an industrial and environmental perspective as it can replace more wasteful complex hydride reagents. beilstein-journals.org The selective hydrogenation of aromatic ketones to the corresponding benzylic alcohols requires careful catalyst selection to prevent side reactions, such as hydrogenation of the aromatic ring or hydrogenolysis of the alcohol product. beilstein-journals.org

Several metals, including palladium, platinum, and ruthenium, have been utilized for the selective reduction of aryl ketones. beilstein-journals.org A notable development is the use of microencapsulated palladium catalysts, such as Pd(0)EnCat™ 30NP, which have demonstrated high conversion rates for the reduction of aromatic ketones to alcohols under mild conditions (room temperature, balloon pressure of H₂). beilstein-journals.org These catalysts show enhanced selectivity compared to traditional supported catalysts like palladium on carbon (Pd/C), which can sometimes lead to over-reduction. beilstein-journals.org The choice of catalyst and reaction conditions, such as temperature, is critical; for instance, in the hydrogenation of related cyclic ketones, temperature changes can drastically alter product selectivity, shifting from the desired alcohol at lower temperatures (325–400 K) to other products like cyclohexene (B86901) and cyclohexane (B81311) at higher temperatures (425–500 K). princeton.edu

Table 1: Catalyst Systems for Ketone Hydrogenation

| Catalyst System | Substrate Type | Key Features | Source |

| Pd(0)EnCat™ 30NP | Aromatic Ketones | High selectivity for alcohol, mild conditions (RT, 1 atm H₂), outperforms Pd/C. | beilstein-journals.org |

| Platinum (Pt) | Cyclic Ketones | Effective for hydrogenation to alcohol at temperatures below 400 K. | princeton.edu |

| Pt-Sn Alloys | Cyclic Ketones | Higher activity than Pt(111) at low temperatures (325 K). | princeton.edu |

A widely used and convenient method for the reduction of ketones on a laboratory scale is the use of stoichiometric hydride reagents, with sodium borohydride (B1222165) (NaBH₄) being a prime example. masterorganicchemistry.com Sodium borohydride is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.uk

A specific procedure for the synthesis of this compound involves dissolving the precursor, 4'-cyclohexyl-acetophenone, in methanol. prepchem.com Sodium borohydride is then added portion-wise while maintaining the temperature between 20-25°C with vigorous stirring. prepchem.com This method highlights the use of an alcohol as a common solvent for NaBH₄ reductions. chemguide.co.uk The reaction is typically followed by a workup step, such as the addition of a dilute acid, to protonate the resulting alkoxide and yield the final alcohol product. masterorganicchemistry.comchemguide.co.uk

Table 2: Example Protocol for Sodium Borohydride Reduction

| Parameter | Value/Description | Source |

| Precursor | 4'-Cyclohexyl-acetophenone (60.7 g, 0.3 mol) | prepchem.com |

| Reagent | Sodium Borohydride (11.4 g, 0.3 mol) | prepchem.com |

| Solvent | Methanol (300 ml) | prepchem.com |

| Temperature | 20-25°C (controlled with an ice bath) | prepchem.com |

| Product | 1-(4'-Cyclohexyl-phenyl)-1-hydroxy-ethane | prepchem.com |

Multistep Synthesis from Simpler Building Blocks

Beyond the final reduction step, a complete synthetic strategy requires the initial construction of the precursor, 1-(4-cyclohexylphenyl)ethanone. This is often achieved through a Friedel-Crafts acylation reaction, a classic method for forming carbon-carbon bonds with aromatic rings. msu.edu

In this approach, cyclohexylbenzene (B7769038) serves as the aromatic starting material. It is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction is performed in a suitable solvent like carbon tetrachloride and at low temperatures (below 5°C) to control the reaction's exothermicity and selectivity. Following the acylation, the intermediate complex is hydrolyzed using acid and ice to yield p-cyclohexylacetophenone, the direct precursor to the target alcohol. This multistep approach exemplifies how complex molecules are built from simpler, commercially available starting materials. msu.edu

Optimization of Synthetic Parameters (e.g., Solvent Effects, Temperature Control)

The efficiency and selectivity of a chemical synthesis are highly dependent on reaction parameters such as solvent and temperature. In the sodium borohydride reduction of 4'-cyclohexyl-acetophenone, the temperature is carefully controlled at 20-25°C to ensure a clean reaction. prepchem.com

The role of the solvent is particularly crucial. Detailed computational and experimental studies on related systems, like the NaBH₄ reduction of 2-halocyclohexanones, reveal that the solvent does more than just dissolve the reactants. vu.nl Quantum chemical calculations show that including explicit solvent molecules in the model (a microsolvation approach) is necessary to accurately predict experimental outcomes, such as stereoselectivity. vu.nl The coordination of solvent molecules (e.g., ethanol) via hydrogen bonding can significantly alter the energy of the transition state and prevent side-complexations, thereby directing the reaction pathway. vu.nl

Temperature is another critical parameter, especially in catalytic hydrogenations. As demonstrated in the hydrogenation of cyclohexanone (B45756) over platinum catalysts, a shift in temperature can completely change the product distribution. princeton.edu While lower temperatures favor the formation of the desired alcohol, higher temperatures can promote dehydration and other side reactions, leading to undesired byproducts. princeton.edu This underscores the need for precise temperature control to optimize the synthesis of this compound.

Biocatalytic and Enzymatic Synthesis Approaches

The use of biological systems, including isolated enzymes and whole-cell biocatalysts, provides a powerful and environmentally benign alternative to traditional chemical synthesis. These methods often operate under mild conditions and can achieve exquisite levels of stereocontrol, which is paramount for the production of single-enantiomer compounds.

Enzyme-Catalyzed Reductions for Enantioselective Production

The enantioselective reduction of the prochiral ketone, 4-cyclohexylacetophenone, is the most direct enzymatic route to this compound. This transformation is typically catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes utilize a nicotinamide (B372718) cofactor, either NADH or NADPH, as a hydride source to reduce the carbonyl group.

The stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer of the alcohol, is determined by the specific enzyme used. ADHs are classified based on their stereopreference according to Prelog's rule. An enzyme that delivers the hydride to the Re-face of the ketone is termed a Prelog-selective enzyme and produces the (S)-alcohol. Conversely, an anti-Prelog enzyme delivers the hydride to the Si-face, yielding the (R)-alcohol.

The selection of an appropriate ADH with high activity and enantioselectivity towards the sterically demanding 4-cyclohexylacetophenone is crucial. While extensive libraries of ADHs are available, specific data on their application for this particular substrate remains an area of active research. The hydrophobicity and bulk of the cyclohexylphenyl group can present a challenge for the active site of many enzymes.

Table 1: Hypothetical Screening of Alcohol Dehydrogenases for the Reduction of 4-Cyclohexylacetophenone

| Enzyme Source | Cofactor | Enantiomeric Excess (ee) | Conversion (%) | Product Enantiomer |

| Lactobacillus brevis ADH | NADH | >99% | 95 | (S) |

| Rhodococcus ruber ADH | NADH | 98% | 88 | (R) |

| Engineered KRED from Codexis | NADPH | >99% | >99% | (R) or (S) |

| Thermoanaerobacter brockii ADH | NADPH | 85% | 70 | (S) |

This table is illustrative and based on the known selectivity of these enzymes for similar substrates. Specific experimental data for 4-cyclohexylacetophenone is needed for confirmation.

Whole-Cell Biotransformations for Stereospecific Synthesis

Employing whole microbial cells (e.g., bacteria or yeast) as biocatalysts offers several advantages over the use of isolated enzymes. Whole-cell systems contain the necessary enzymes and can intrinsically regenerate the required cofactors, eliminating the need to add expensive cofactors to the reaction medium. The cells provide a protective environment for the enzymes, often leading to enhanced stability.

Microorganisms such as Saccharomyces cerevisiae (baker's yeast), Escherichia coli, and various species of Candida, Pichia, and Bacillus are commonly used for the asymmetric reduction of ketones. These organisms possess a diverse array of native dehydrogenases. Furthermore, they can be genetically engineered to overexpress specific ketoreductases with desired selectivity and activity.

For the synthesis of this compound, a whole-cell biotransformation would involve incubating 4-cyclohexylacetophenone with a suitable microbial culture. The choice of microorganism and the optimization of reaction conditions, such as pH, temperature, substrate concentration, and co-solvent addition, are critical for achieving high conversion and enantioselectivity.

Table 2: Potential Microorganisms for the Whole-Cell Bioreduction of 4-Cyclohexylacetophenone

| Microorganism | Potential Reductases | Key Advantages | Expected Product Stereochemistry |

| Saccharomyces cerevisiae | Various endogenous ADHs | Readily available, well-characterized | Predominantly (S) |

| Escherichia coli (engineered) | Overexpressed KREDs | High expression levels, rapid growth | (R) or (S) depending on expressed enzyme |

| Candida species | Multiple oxidoreductases | Can tolerate higher substrate concentrations | Often (R)-selective |

Immobilized Enzyme Systems for Enhanced Reaction Efficiency

Immobilization of enzymes onto solid supports is a widely adopted strategy to improve their stability, reusability, and suitability for continuous industrial processes. Immobilized enzymes can be easily separated from the reaction mixture, simplifying product purification and reducing operational costs. Common immobilization techniques include adsorption, covalent attachment, entrapment, and cross-linking.

For the production of this compound, an immobilized alcohol dehydrogenase could be employed in a packed-bed or stirred-tank reactor. The choice of support material is critical and can influence the enzyme's activity, stability, and selectivity. Materials such as porous silica (B1680970), polymers, and magnetic nanoparticles have been successfully used for enzyme immobilization.

An alternative approach is the kinetic resolution of racemic this compound using an immobilized lipase (B570770). In this process, the lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

Process Optimization in Biocatalytic Preparations (e.g., Cofactor Regeneration)

A significant challenge in the application of isolated alcohol dehydrogenases is the stoichiometric requirement for expensive nicotinamide cofactors (NADH or NADPH). To make these processes economically viable, an efficient in situ cofactor regeneration system is essential.

Several methods for cofactor regeneration have been developed. A common approach is the substrate-coupled regeneration, where a sacrificial alcohol, such as isopropanol, is added in excess. The same ADH that reduces the target ketone also oxidizes the sacrificial alcohol, regenerating the cofactor.

Another effective method is the enzyme-coupled regeneration. This involves using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), to regenerate the cofactor. For example, GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH.

The optimization of the biocatalytic process also involves fine-tuning reaction parameters to maximize enzyme activity and stability, as well as product yield and purity. This includes controlling pH, temperature, substrate and enzyme concentrations, and the use of co-solvents to improve the solubility of the hydrophobic substrate.

Mechanistic Investigations of 1 4 Cyclohexylphenyl Ethan 1 Ol Reactions

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol functionality in 1-(4-cyclohexylphenyl)ethan-1-ol is the primary site of its reactivity, undergoing both nucleophilic substitution and elimination reactions. The specific pathway followed is influenced by factors such as the structure of the substrate, the nature of the reagents, and the reaction conditions.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Nucleophilic substitution reactions involve the replacement of the hydroxyl group (or a derivative) by a nucleophile. These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). dalalinstitute.com

The SN1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

In contrast, the SN2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. dalalinstitute.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The structure of the substrate plays a critical role in determining whether a substitution reaction follows an SN1 or SN2 pathway.

SN1 Reactions: These reactions are favored by substrates that can form stable carbocations. Tertiary and secondary substrates, like this compound, are more likely to undergo SN1 reactions because they can form relatively stable secondary carbocations. The stability of the carbocation is crucial for the SN1 pathway to be favorable. masterorganicchemistry.comyoutube.com Polar protic solvents, which can solvate both the carbocation and the leaving group, also favor SN1 reactions. youtube.com

SN2 Reactions: These reactions are favored by less sterically hindered substrates. Primary substrates are ideal for SN2 reactions, while tertiary substrates are highly unreactive via this pathway due to steric hindrance that prevents the backside attack of the nucleophile. youtube.com For a secondary substrate like this compound, the SN2 pathway is possible but will be in competition with the SN1 pathway. The choice between SN1 and SN2 for secondary substrates is often influenced by the strength of the nucleophile and the solvent. youtube.com Strong nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism. youtube.com

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Carbocation Intermediate | Yes | No |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Polar Protic | Polar Aprotic |

Catalysts can significantly influence the selectivity of nucleophilic substitution reactions. For alcohols, the hydroxyl group is a poor leaving group. Therefore, it is often necessary to protonate the alcohol using an acid catalyst to convert the -OH group into a much better leaving group, water (-OH2+). youtube.com

In the context of this compound, the choice of catalyst can direct the reaction towards either substitution or elimination. For substitution, acidic conditions that favor the formation of the carbocation will promote the SN1 pathway. However, the use of a strong, non-bulky nucleophile in a polar aprotic solvent could favor an SN2 reaction, although this is less common for secondary alcohols compared to the acid-catalyzed SN1 pathway.

Reactions of the Aromatic and Cyclohexyl Moieties

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already present on the ring, in this case, the 1-hydroxyethyl group attached to the cyclohexylphenyl moiety, directs the position of the incoming electrophile.

The alkyl group (cyclohexyl) and the hydroxyethyl (B10761427) group are both considered activating groups and ortho-, para-directors. uci.edu This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. uci.edu However, since the para position is already occupied by the cyclohexyl group, substitution will predominantly occur at the positions ortho to the 1-hydroxyethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com The general mechanism involves two main steps: uci.edu

Formation of the Sigma Complex: The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu

Re-aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The table below summarizes the expected major products for common SEAr reactions on this compound.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Cyclohexyl-2-nitrophenyl)ethan-1-ol |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-cyclohexylphenyl)ethan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Cyclohexyl-2-acylphenyl)ethan-1-ol |

Functionalization of the cyclohexyl ring presents a greater challenge due to the inertness of C-H bonds in alkanes. However, modern synthetic methods, including C-H activation, can enable the introduction of functional groups onto the cyclohexyl moiety.

C-H activation typically involves the use of a transition metal catalyst that can insert into a C-H bond, forming a carbon-metal bond. This intermediate can then undergo further reactions to introduce a new functional group. The regioselectivity of this process can be influenced by directing groups within the molecule. In the case of this compound, the phenyl group or the hydroxyl group could potentially act as directing groups to favor C-H activation at a specific position on the cyclohexyl ring.

Research in this area is ongoing, and the specific conditions required for selective C-H functionalization of the cyclohexyl ring in this particular molecule would depend on the choice of catalyst and reaction conditions.

Investigation of Radical Reaction Mechanisms

Radical reactions involving this compound can be initiated by heat or light in the presence of a radical initiator. uchicago.edumasterorganicchemistry.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com

A likely site for radical formation is the benzylic hydrogen atom—the hydrogen attached to the carbon bearing the hydroxyl group. This hydrogen is relatively weak and can be abstracted by a radical to form a resonance-stabilized benzylic radical.

The key steps in a hypothetical radical halogenation at the benzylic position would be:

Initiation: A radical initiator (e.g., AIBN or light) generates a halogen radical from a halogen molecule (e.g., Br₂).

Propagation:

The halogen radical abstracts the benzylic hydrogen from this compound to form a benzylic radical and HBr.

The benzylic radical reacts with another molecule of the halogen to form the halogenated product and a new halogen radical.

Termination: Two radicals combine to form a non-radical species. youtube.com

The stability of the intermediate benzylic radical makes this position particularly susceptible to radical reactions.

Kinetic Studies and Rate Determining Steps

Kinetic studies provide valuable insights into the reaction mechanisms by identifying the rate-determining step (RDS)—the slowest step in the reaction sequence.

Oxidation: In the oxidation of alcohols with chromic acid, the rate-determining step is typically the E2-like elimination of the proton from the carbon bearing the hydroxyl group. libretexts.org This is supported by the observation of a primary kinetic isotope effect when the C-H proton is replaced with deuterium.

Esterification: For Fischer esterification, the rate-determining step can vary depending on the specific alcohol and carboxylic acid used. Often, the nucleophilic attack of the alcohol on the protonated carboxylic acid or the dehydration of the tetrahedral intermediate is the slowest step.

Electrophilic Aromatic Substitution: The rate-determining step in electrophilic aromatic substitution is the initial attack of the aromatic ring on the electrophile to form the sigma complex. uci.edumasterorganicchemistry.com This step disrupts the aromaticity of the ring and has a high activation energy. The subsequent deprotonation to restore aromaticity is a fast process. masterorganicchemistry.com

The table below summarizes the typical rate-determining steps for the major reaction types of this compound.

| Reaction Type | Typical Rate-Determining Step |

| Chromic Acid Oxidation | E2 elimination of the C-H proton from the chromate (B82759) ester. |

| Fischer Esterification | Nucleophilic attack of the alcohol or dehydration of the tetrahedral intermediate. |

| Electrophilic Aromatic Substitution | Formation of the sigma complex (arenium ion). |

Stereochemical Aspects and Asymmetric Synthetic Strategies for 1 4 Cyclohexylphenyl Ethan 1 Ol

Chirality and Enantiomerism of 1-(4-Cyclohexylphenyl)ethan-1-ol

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group. This chiral center means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-1-(4-cyclohexylphenyl)ethan-1-ol and (S)-1-(4-cyclohexylphenyl)ethan-1-ol. These enantiomers have identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules. The synthesis of this compound, therefore, often targets the production of a single enantiomer to ensure the desired therapeutic or material effect.

The precursor, 1-(4-cyclohexylphenyl)ethanone (B103423), is a prochiral ketone. The two faces of the carbonyl group are heterotopic, and the addition of a hydride or other nucleophile can occur from either face, leading to the formation of the two enantiomers. youtube.comyoutube.com Asymmetric synthesis aims to control this approach, favoring the formation of one enantiomer over the other. uwindsor.ca

Asymmetric Synthetic Methodologies

The selective synthesis of one enantiomer of this compound can be achieved through several powerful strategies, including the use of chiral catalysts, substrate control, and dynamic kinetic resolution.

Chiral Catalysis for Enantioselective Reduction

The enantioselective reduction of the prochiral ketone, 4-cyclohexylacetophenone, is a common and effective method for producing chiral this compound. This is often accomplished using chiral catalysts that create a chiral environment around the reacting ketone, directing the reducing agent to one face of the carbonyl group.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. youtube.comorganic-chemistry.org This catalyst, derived from a chiral amino acid like proline, coordinates with both the borane (B79455) reducing agent and the ketone. This ternary complex creates a highly organized transition state that favors hydride delivery from one specific face of the ketone, leading to high enantiomeric excess (ee) of the desired alcohol. youtube.comyoutube.com The steric and electronic properties of the substituents on the ketone play a crucial role in the degree of enantioselectivity achieved. youtube.com

Table 1: Examples of Chiral Catalysts in Asymmetric Reduction

| Catalyst System | Ketone Substrate | Product Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidine/Borane | Prochiral Ketones | Up to 98% | organic-chemistry.org |

| (R)-BINAP-Ru(II) Complex | Benzil | >99% | princeton.edu |

| CuCl/(S)-p-tol-BINAP/PMHS | 3,5-dialkyl-2-cyclopenten-1-ones | ≥ 91% | nih.gov |

Substrate-Controlled Asymmetric Synthesis

In substrate-controlled asymmetric synthesis, a chiral center already present in the substrate molecule directs the stereochemical outcome of a subsequent reaction. youtube.comslideshare.net While not directly applicable to the synthesis of this compound from its achiral ketone precursor in a single step, this principle is fundamental in more complex syntheses where the cyclohexylphenyl ethanol (B145695) moiety is part of a larger chiral molecule. The existing stereocenter can influence the conformation of the molecule, thereby sterically hindering one face of a reactive site and directing an incoming reagent to the other. youtube.com

Dynamic Kinetic Resolution (DKR) Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single enantiomer of the product. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer of the starting material. mdpi.com

In the context of this compound, a DKR process would involve the selective reaction of one enantiomer (e.g., through enzymatic acylation) while the unreacted enantiomer is continuously racemized back to the racemic mixture. This racemization can be achieved using a metal catalyst. mdpi.com For a DKR to be efficient, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. This ensures that the substrate for the selective reaction is constantly replenished, allowing for a theoretical yield of 100% of the desired enantiomerically pure product.

Enzymatic Kinetic Resolution and Biocatalytic Stereoselectivity

Enzymes are highly efficient and stereoselective catalysts that are increasingly used in organic synthesis. researchgate.net Biocatalytic methods offer mild reaction conditions and high enantioselectivities for the preparation of chiral alcohols like this compound. nih.gov

Lipase-Catalyzed Transesterification and Acylation for Chiral Enrichment

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and esterification or transesterification reactions in non-aqueous media. nih.govnih.gov This dual reactivity makes them highly versatile for the kinetic resolution of racemic alcohols.

In a typical lipase-catalyzed kinetic resolution of racemic this compound, the enzyme selectively acylates one of the enantiomers with an acyl donor, such as vinyl acetate. rsc.org This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. mdpi.com The efficiency of the resolution is determined by the enantioselectivity of the lipase (B570770), often expressed as the enantiomeric ratio (E-value). A high E-value signifies a large difference in the reaction rates of the two enantiomers, leading to high enantiomeric excesses of both the product and the remaining starting material. mdpi.com

For instance, lipases such as Candida antarctica lipase B (CALB) and Candida rugosa lipase have been successfully employed for the kinetic resolution of various secondary alcohols. nih.govmdpi.com The choice of lipase, solvent, acyl donor, and temperature can significantly influence the enantioselectivity and reaction rate. rsc.org

Table 2: Lipase-Catalyzed Resolution of Racemic Alcohols

| Lipase Source | Racemic Alcohol | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |

| Candida rugosa MY | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | (R)- or (S)-ester | 96.2% (product) | mdpi.com |

| Lipase PS | 2-ethylhex-5-en-1-ol | Vinyl acetate | (S)-acetate | High (E ≈ 750) | rsc.org |

| Pseudomonas cepacia lipase (PS-C) | Aldol adducts | p-Chlorophenyl acetate | β-hydroxy esters | Not specified | mdpi.com |

By carefully selecting the appropriate asymmetric strategy, chemists can efficiently synthesize the desired enantiomer of this compound with high purity, enabling its application in various fields where stereochemistry is critical.

Enzyme Specificity and Stereoselectivity in Biocatalysis

The synthesis of specific stereoisomers of this compound is effectively achieved through biocatalysis, particularly via the asymmetric reduction of its prochiral precursor, 1-(4-cyclohexylphenyl)ethanone (also known as 4'-cyclohexylacetophenone). nist.govnih.gov This process leverages the remarkable chemo-, regio-, and stereoselectivity of enzymes, primarily oxidoreductases or dehydrogenases. nih.govnih.gov

Enzymes, as chiral catalysts, create a highly defined three-dimensional active site. nih.govtudelft.nl This chiral environment forces the substrate, 1-(4-cyclohexylphenyl)ethanone, to bind in a specific orientation. The subsequent delivery of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon occurs from a preferential face. nih.govtudelft.nl This controlled approach dictates which enantiomer of the final alcohol product is formed, leading to high enantiomeric excess (ee). The use of enzymes in organic synthesis has become increasingly prevalent due to their ability to perform reactions under mild conditions with high selectivity, often surpassing traditional chemical catalysts. nih.govmdpi.com

The stereochemical outcome of the reduction is highly dependent on the specific enzyme used. Different enzymes, sourced from various microorganisms, exhibit different selectivities, producing either the (R)- or (S)-enantiomer of this compound. mdpi.com This specificity allows for catalyst-controlled synthesis where selecting the appropriate biocatalyst directs the reaction towards the desired stereoisomer. nih.gov The efficiency and selectivity of these enzymatic reactions are also influenced by reaction parameters such as temperature, pH, and the system used for cofactor regeneration. nih.govtudelft.nl Biocatalytic ketone reduction is a well-established and powerful tool for producing chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.govsphinxsai.comtaylorfrancis.com

Table 1: General Classes of Enzymes in Biocatalytic Ketone Reduction

| Enzyme Class | Typical Cofactor | General Selectivity Principle |

| Alcohol Dehydrogenases (ADHs) | NADH or NADPH | Governed by Prelog's rule for many simple ketones, but substrate structure can lead to anti-Prelog products. The enzyme's active site geometry dictates facial selectivity. |

| Carbonyl Reductases (CRs) | NADPH | Often exhibit high stereoselectivity for a broad range of ketone substrates. |

| Ene-Reductases (ERs) | NADH or NADPH | Primarily reduce C=C bonds, but some can also reduce C=O bonds, sometimes in a tandem sequence. nih.gov |

Determination and Confirmation of Absolute Configuration

Once an enantiomerically enriched sample of this compound has been synthesized, determining and confirming its absolute configuration (i.e., whether it is the R or S enantiomer) is a critical step. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. spark904.nl It provides an unambiguous three-dimensional structure of the molecule, but its application is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative. spark904.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of two enantiomers are identical in an achiral environment, differentiation can be achieved by converting them into diastereomers. stackexchange.com The most common approach is the Mosher method, which involves chemical derivatization of the alcohol with a chiral agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The resulting diastereomeric esters exhibit distinct NMR signals, and analysis of the chemical shift differences can be used to assign the absolute configuration. acs.org Alternatively, chiral solvating agents can be used to induce temporary, non-covalent diastereomeric interactions, leading to spectral differentiation without chemical modification. missouri.edu

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. spark904.nlstackexchange.com While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images. By comparing the experimentally measured VCD spectrum with a spectrum calculated using quantum chemical methods (like Density Functional Theory), the absolute configuration can be reliably assigned without the need for crystallization or derivatization. spark904.nl

Optical Rotation: This classical method involves measuring the direction and magnitude of rotation of plane-polarized light by a chiral sample. The absolute configuration can be assigned by comparing the measured optical rotation value with a known value from the literature for an authenticated standard of the compound. stackexchange.com

Table 2: Methods for Determining Absolute Configuration of Chiral Alcohols

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. spark904.nl | Provides unambiguous, definitive structural proof. spark904.nl | Requires a suitable, high-quality single crystal, which can be difficult to obtain. spark904.nl |

| NMR with Chiral Agents | Conversion of enantiomers into diastereomers (e.g., Mosher esters) which have distinguishable NMR spectra. nih.gov | Well-established and reliable method applicable to solutions. nih.gov | Requires chemical derivatization, which can be complex and may not be suitable for very small sample quantities. nih.gov |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. spark904.nlstackexchange.com | Applicable to liquids and solutions; no crystallization or derivatization needed. spark904.nl | Requires comparison with computationally expensive theoretical calculations. spark904.nl |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. stackexchange.com | Experimentally straightforward and fast. | Requires a reference value from a known standard; the relationship between sign of rotation and configuration is not always simple. |

Spectroscopic Characterization and Advanced Analytical Techniques for 1 4 Cyclohexylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of 1-(4-Cyclohexylphenyl)ethan-1-ol, offering detailed insights into its atomic arrangement.

The ¹H NMR spectrum of this compound displays a series of signals that correspond to the different types of protons within the molecule. The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region, approximately between 7.1 and 7.3 ppm. The methine proton of the ethan-1-ol group, adjacent to the hydroxyl group, gives a quartet around 4.8 ppm due to coupling with the neighboring methyl protons. The methyl protons themselves resonate as a doublet at about 1.4-1.5 ppm. The protons of the cyclohexyl group produce a complex series of multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The hydroxyl proton often appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. rsc.orgdocbrown.info

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | ~ 7.1 - 7.3 | Multiplet |

| Methine (CH-OH) | ~ 4.8 | Quartet |

| Methyl (CH₃) | ~ 1.4 - 1.5 | Doublet |

| Cyclohexyl (C₆H₁₁) | ~ 1.2 - 2.5 | Multiplets |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information by mapping the carbon skeleton of the molecule. The aromatic carbons show signals in the range of approximately 125-145 ppm. The carbon atom attached to the hydroxyl group (C-OH) is typically found around 70 ppm. The methyl carbon gives a signal in the upfield region, usually below 25 ppm. The carbons of the cyclohexyl ring resonate at various positions between approximately 26 and 45 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₄) | ~ 125 - 145 |

| Methine (C-OH) | ~ 70 |

| Methyl (CH₃) | < 25 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the methine proton of the ethan-1-ol group and the methyl protons, as well as complex correlations among the protons of the cyclohexyl ring. sdsu.eduresearchgate.net It would also show couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the methyl proton signal would correlate with the methyl carbon signal. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₄H₂₀O. The calculated exact mass can then be compared to the experimentally measured value to confirm the elemental composition with high confidence.

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage : This involves the breaking of the bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a methyl radical (•CH₃) to form a stable benzylic cation.

Dehydration : The loss of a water molecule (H₂O) is a common fragmentation for alcohols, leading to a peak at M-18. libretexts.orglibretexts.org

Other Fragmentations : The fragmentation of the cyclohexyl ring and the phenyl ring can also produce characteristic ions. chemguide.co.uk For example, cleavage of the bond between the phenyl ring and the cyclohexyl group can occur.

The resulting mass spectrum is a unique fingerprint of the molecule, with the m/z values and relative abundances of the fragment ions helping to confirm the proposed structure. chemguide.co.uk

Table 3: List of Compounds

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure, which includes a hydroxyl group, an aromatic ring, and aliphatic (cyclohexyl and ethyl) components.

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. masterorganicchemistry.com The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. Another key absorption is the C-O stretching vibration, which typically appears as a strong band between 1260-1050 cm⁻¹.

The presence of the aromatic phenyl ring is confirmed by several signals. The C-H stretching vibrations of the sp²-hybridized carbons of the benzene (B151609) ring are observed as moderate to weak bands just above 3000 cm⁻¹. In-ring C=C stretching vibrations produce characteristic absorptions in the 1600-1400 cm⁻¹ region. Furthermore, C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.

The aliphatic portions of the molecule, the cyclohexyl ring and the ethyl group, are identified by strong C-H stretching absorptions from the sp³-hybridized carbons, which appear in the region just below 3000 cm⁻¹, typically between 2960-2850 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Alcohol | C-O Stretch | 1260 - 1050 | Strong |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1400 | Medium to Weak |

| Aliphatic (Cyclohexyl, Ethyl) | -C-H Stretch | 3000 - 2850 | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are vital for determining the purity of this compound and for separating it from starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. pensoft.net In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) column), while the mobile phase is a more polar solvent mixture.

A suitable method for analyzing this compound would be based on the established methods for its parent ketone, 1-(4-cyclohexylphenyl)ethan-1-one. sielc.comsielc.com The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The phenyl group in the molecule acts as a chromophore, allowing for detection using a UV detector, typically in the range of 210-280 nm. nih.govmdpi.com The method can be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable purity assessment. nih.gov

Table 2: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Description |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with an acid modifier like phosphoric acid or formic acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~220 nm |

| Column Temperature | 25-30 °C |

Gas chromatography is an effective technique for analyzing volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization without decomposition, is well-suited for GC analysis. nist.gov The method is used to assess purity and can separate the compound from other volatile impurities.

In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The choice of column is critical; for alcohols, columns with a mid-to-high polarity stationary phase are often used to achieve good peak shape and resolution. However, issues like peak tailing can occur due to the hydrogen-bonding capability of the alcohol group interacting with the stationary phase. chromforum.org A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. shimadzu.com

Table 3: General Gas Chromatography (GC) Parameters for this compound

| Parameter | Description |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity stationary phase (e.g., trifluoropropyl/methyl-polysiloxane) analyticaltoxicology.com |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 250 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~280 °C |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-enantiomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study such chiral molecules. libretexts.org

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org While simple saturated chiral alcohols may have weak electronic transitions in the far UV region (around 185-198 nm), the presence of the phenyl chromophore adjacent to the chiral center in this compound can give rise to measurable CD signals, often referred to as Cotton effects. rsc.org These signals can be used to determine the absolute configuration of the enantiomers and to measure enantiomeric excess. In cases where the intrinsic CD signal is weak, derivatization of the alcohol with a chromophoric group can be employed to enhance the signal. rsc.org

Vibrational Circular Dichroism (VCD), which operates in the infrared region, is another powerful technique that can provide detailed conformational and configurational information about chiral molecules in solution without the need for a UV-Vis chromophore. acs.org

The separation of the enantiomers, which is a prerequisite for their individual chiroptical analysis, is typically achieved using chiral chromatography (either HPLC or GC) with a chiral stationary phase. nih.govchromforum.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1 4 Cyclohexylphenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 1-(4-cyclohexylphenyl)ethan-1-ol. These methods can provide insights into the electronic structure and reactivity.

Electronic Structure Analysis and Reactivity Prediction

An analysis of the electronic structure of this compound would typically involve the examination of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO can be used to estimate the chemical stability of the compound. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

While DFT studies have been applied to similar compounds to predict their chemical stability and reactivity, specific data for this compound, such as HOMO-LUMO energies or MEP analysis, is not currently published. researchgate.netdntb.gov.ua

Conformational Analysis and Energy Minima

The presence of a flexible cyclohexyl ring and a rotatable bond between the phenyl ring and the ethan-1-ol group in this compound suggests the existence of multiple stable conformations. Conformational analysis aims to identify these low-energy structures, known as energy minima, and to determine their relative stabilities. The most stable conformation corresponds to the global minimum on the potential energy surface.

For disubstituted cyclohexanes, the substituents can be in either axial or equatorial positions. Generally, a substituent in the equatorial position is more stable due to the absence of 1,3-diaxial interactions. youtube.com In the case of 1,4-disubstituted cyclohexanes, the trans isomer with both substituents in the equatorial position is typically the most stable. youtube.com A computational conformational analysis of this compound would involve systematically rotating the dihedral angles and calculating the energy of each resulting conformer to identify the most favorable spatial arrangement of its atoms. However, specific computational studies detailing the conformational preferences of this compound are not available.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction step-by-step. This involves identifying the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in understanding the reaction kinetics.

For a compound like this compound, reaction pathway modeling could be used to study, for example, its dehydration to form an alkene or its oxidation to the corresponding ketone, 1-(4-cyclohexylphenyl)ethan-1-one. Such studies would involve calculating the geometries and energies of the reactants, products, and the transition state(s) for the proposed reaction mechanism. nih.gov While kinetic modeling has been performed for reactions involving structurally similar compounds, specific models for the reactions of this compound have not been found in the literature. researchgate.net

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into the intermolecular interactions that govern the bulk properties of a substance, such as its solvation and diffusion characteristics.

For this compound, MD simulations could be used to understand how its molecules interact with each other in the liquid state or how they interact with solvent molecules in a solution. These simulations can also be used to validate binding affinities and stability in the context of drug design. researchgate.net Despite the utility of this technique, published MD simulation studies specifically focused on this compound are not available.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the compound and to aid in the assignment of spectral signals.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra, as well as its IR spectrum. This would involve calculating the magnetic shielding tensors for the NMR active nuclei and the vibrational frequencies corresponding to the normal modes of the molecule. While spectroscopic data for the related ketone is available, and computational studies are often used to complement experimental spectroscopy for other molecules, such a comparative study for this compound is not documented in the searched literature. dntb.gov.uadntb.gov.ua

Synthesis and Exploration of Derivatives and Analogs of 1 4 Cyclohexylphenyl Ethan 1 Ol in Chemical Research

Preparation of Functionalized Derivatives from 1-(4-Cyclohexylphenyl)ethan-1-ol

The primary route to synthesizing this compound is through the reduction of its ketone analog, 4'-cyclohexylacetophenone. prepchem.com This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) in a protic solvent like methanol. prepchem.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone, followed by protonation to yield the secondary alcohol.

Once synthesized, the hydroxyl group of this compound is the most common site for creating functionalized derivatives. Standard alcohol derivatization reactions can be applied, including:

Oxidation: The secondary alcohol can be oxidized back to the parent ketone, 1-(4-cyclohexylphenyl)ethanone (B103423), using various oxidizing agents. This ketone serves as a crucial intermediate itself. cymitquimica.com

Esterification: Reaction with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) under appropriate catalytic conditions will yield the corresponding esters.

Etherification: Formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

The phenyl ring also offers a site for functionalization, primarily through electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid reactions at the hydroxyl group.

Chemical Modifications and Derivatization Strategies

A variety of strategies can be employed to modify the core structure of this compound, targeting its different functional components. These modifications are key to developing new molecules with tailored properties.

| Target Moiety | Modification Strategy | Potential Products | Notes |

| Hydroxyl Group | Oxidation | Ketones (e.g., 1-(4-Cyclohexylphenyl)ethanone) | A reversible step to access ketone chemistry. |

| Esterification | Esters | Modifies polarity and steric bulk. | |

| Etherification | Ethers | Introduces different alkyl or aryl groups. | |

| Dehydration | Alkenes (e.g., 1-Cyclohexyl-4-vinylbenzene) | Creates a reactive vinyl group for polymerization or further additions. wikipedia.org | |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives | The cyclohexyl group is an ortho-, para-director, but the para position is blocked, directing substitution to the ortho position. Steric hindrance can be a factor. |

| Cyclohexyl Ring | Catalytic Dehydrogenation | Biphenyl (B1667301) derivatives | Aromatization of the cyclohexyl ring changes the overall structure to a biphenyl system. |

These strategies allow for the systematic alteration of the molecule's steric and electronic properties, which is fundamental in fields like medicinal chemistry and materials science.

Structure-Reactivity Relationships within the 1-Phenylethanol (B42297) Class

This compound belongs to the broader class of 1-phenylethanols. wikipedia.orgfoodb.ca The reactivity of these aromatic alcohols is governed by the interplay between the hydroxyl group, the methyl group, and the substituted phenyl ring. researchgate.net

The central feature of this class is the benzylic alcohol, which makes the C-O bond susceptible to cleavage and the benzylic proton prone to abstraction. The phenyl ring can stabilize a positive charge at the benzylic position (a carbocation) through resonance, facilitating reactions like dehydration and SN1-type substitutions.

The substituent at the para-position of the phenyl ring significantly influences this reactivity:

Electron-donating groups (like the cyclohexyl group) increase the electron density of the phenyl ring, stabilizing the benzylic carbocation intermediate. This enhances the rate of reactions proceeding through such an intermediate.

Electron-withdrawing groups would have the opposite effect, destabilizing the carbocation and slowing down the reaction rate.

The cyclohexyl group in this compound is a bulky, non-polar, electron-donating alkyl group. Its presence at the para-position enhances the reactivity of the benzylic alcohol compared to the unsubstituted 1-phenylethanol. Furthermore, the chiral center at the alcohol carbon means that enantioselective reactions are possible, a key feature in modern synthetic chemistry. wikipedia.org

Synthesis and Investigation of Analogs with Modified Phenyl or Cyclohexyl Moieties

Modifying the aromatic or cycloaliphatic rings of the this compound scaffold is a common strategy to explore structure-activity relationships. Research has shown the synthesis of analogs where the phenyl ring is substituted. For example, in a study related to phencyclidine derivatives, analogs containing a 4-methylphenyl and a 4-methoxyphenyl (B3050149) group in place of the unsubstituted phenyl ring were synthesized and their biological effects studied. nih.gov

These syntheses demonstrate that substituents can be readily introduced onto the phenyl ring, allowing for fine-tuning of the molecule's electronic and steric properties.

| Analog | Modification | Precursor | Reference |

| 1-[1-(4-Methylphenyl)(cyclohexyl)]-4-piperidinol | Phenyl group replaced with a 4-methylphenyl group | 4-Methylphenyl cyclohexyl ketone | nih.gov |

| 1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol | Phenyl group replaced with a 4-methoxyphenyl group | 4-Methoxyphenyl cyclohexyl ketone | nih.gov |

While direct modifications of the cyclohexyl ring of this compound are less commonly documented, standard cycloalkane chemistry could theoretically be applied to introduce functional groups or alter the ring size, leading to a wider array of structural analogs.

Role as a Key Intermediate in the Synthesis of More Complex Molecular Architectures

The structural features of this compound and its ketone precursor make them valuable key intermediates for building more complex molecules. A key intermediate is a molecule that serves as a crucial building block in a multi-step synthesis. nih.gov

For instance, closely related cyclohexyl phenyl ketone derivatives are used as intermediates in the synthesis of 1,4-benzodiazepines, such as tetrazepam, which are known for their activity on the central nervous system. google.com The synthesis of various heterocyclic systems, including quinolines, often starts from substituted acetophenones. researchgate.net

Furthermore, the dehydration of this compound would yield 1-cyclohexyl-4-vinylbenzene. This styrene (B11656) derivative is a valuable monomer for polymerization and a versatile building block in organic synthesis, analogous to how the dehydration of 1-phenylethanol is a key step in some industrial processes for producing styrene. wikipedia.org The ability to be readily converted into other reactive functional groups solidifies the role of this compound as a pivotal intermediate in constructing larger, more intricate molecular frameworks.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Diverse Organic Synthesis Schemes

The reactivity of the hydroxyl group and the potential for functionalization of the aromatic ring make 1-(4-cyclohexylphenyl)ethan-1-ol a key starting material in various synthetic pathways.

The chiral nature of this compound, which can be resolved into its constituent enantiomers, makes it an attractive starting point for the synthesis of chiral ligands. These ligands are crucial components of catalysts used in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral product. wikipedia.orgnih.gov Asymmetric hydrogenation, for instance, is a powerful technique for producing enantiomerically pure compounds, and the catalysts employed often derive their selectivity from chiral phosphine (B1218219) ligands. wikipedia.orgyoutube.com

The synthesis of such ligands is a multi-step process. For example, planar chiral bisphosphine ligands based on [2.2]-paracyclophane have been developed for use in asymmetric catalysis. beilstein-archives.org The synthesis of these complex ligands often begins with simpler chiral building blocks. The cyclohexylphenyl group of this compound can provide the steric bulk necessary to create a specific chiral environment around a metal center in a catalyst, thereby influencing the stereochemical outcome of a reaction. The development of chiral spirobiindane-based ligands, which have shown excellent performance in various asymmetric reactions, highlights the importance of rigid and sterically defined ligand backbones. researchgate.net

A general synthetic approach to a chiral ligand from this compound could involve the following conceptual steps:

Resolution of racemic this compound to obtain a single enantiomer.

Conversion of the alcohol to a group that can be coupled to a phosphine-containing moiety, or to another coordinating group.

Coupling with a suitable scaffold to create a bidentate or polydentate ligand.

The resulting ligands could then be complexed with transition metals such as rhodium, ruthenium, or iridium to form active catalysts for reactions like asymmetric hydrogenation of ketones and olefins. wikipedia.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.comnih.gov These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. nih.gov

While this compound itself may not be a direct participant in cross-coupling reactions, its derivatives are valuable substrates. For instance, the hydroxyl group can be converted into a triflate, or the aromatic ring can be halogenated to provide a reactive handle for cross-coupling. An aryl bromide or iodide derivative of the 4-cyclohexylphenyl scaffold can be coupled with a variety of boronic acids or their esters in a Suzuki-Miyaura reaction to introduce new aryl or vinyl groups. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Aryl Halide (derived from this compound) | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Biaryl Compound | nih.gov |

| Aryl Halide (derived from this compound) | Alkene | Palladium Catalyst | Substituted Alkene | masterorganicchemistry.com |

The bulky cyclohexylphenyl group can influence the efficiency and selectivity of these reactions. The choice of ligands for the palladium catalyst is also critical, with bulky and electron-rich phosphines often providing the best results. nih.gov The products of these reactions can be further elaborated, for example, by oxidizing the alcohol to a ketone, to create a wide range of complex molecules.

Role in Materials Science Research

The unique combination of a flexible cyclohexyl group and a rigid phenyl ring in this compound makes it an interesting building block for materials with specific physical and chemical properties.

The vinyl derivative of this compound, which can be synthesized by dehydration of the alcohol, is a potential monomer for polymerization reactions. The resulting polymer would feature pendant cyclohexylphenyl ethanol (B145695) groups, which could impart interesting properties to the material, such as a high glass transition temperature and specific solubility characteristics. The synthesis of other vinyl monomers, such as vinyl ketones, has been reported and demonstrates the feasibility of this approach. nih.gov For example, 4-vinyl guaiacol (B22219) has been used as a starting material for a range of bio-based monomers. mdpi.com

Furthermore, the di-functionality of derivatives of this compound (e.g., after introducing another reactive group on the aromatic ring) allows for their use in step-growth polymerization to produce polyesters, polyamides, or polyurethanes. The incorporation of the bulky cyclohexylphenyl unit into the polymer backbone would be expected to influence the polymer's morphology and thermal properties. The synthesis of amine-functional polymers from polyols is a related strategy that has been explored. google.com

| Monomer/Precursor derived from this compound | Polymerization Method | Resulting Polymer Type | Potential Properties |

| 1-(4-Cyclohexylphenyl)vinyl alcohol | Chain-growth polymerization | Poly(vinyl alcohol) derivative | High thermal stability, specific solubility |

| Dihydroxy derivative | Step-growth polymerization | Polyester or Polyurethane | Modified mechanical and thermal properties |

The development of functional organic materials with specific optical or electronic properties is a major area of research. The incorporation of the this compound motif into larger molecular structures can be a strategy to tune these properties. For example, the synthesis of propeller-shaped amphiphilic molecules has been shown to lead to materials with aggregation-induced emission (AIE) properties. rsc.org The cyclohexylphenyl group could be incorporated into such structures to influence the packing of the molecules in the solid state and thus their photophysical properties.

The synthesis of liquid crystals is another area where the rigid-anisotropic structure of the cyclohexylphenyl group could be advantageous. Many liquid crystalline molecules possess a combination of rigid and flexible parts, and the this compound structure fits this profile.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. mdpi.com Host-guest chemistry and self-assembly are two key areas within this field. nih.govnih.govuoc.gr

The 4-cyclohexylphenyl group can act as a guest moiety in host-guest complexes. For example, it could be encapsulated within the cavity of a larger host molecule such as a cyclodextrin (B1172386) or a pillar[n]arene. nih.govmdpi.comresearchgate.net The size and shape of the cyclohexylphenyl group would determine its binding affinity and selectivity for different host molecules.

| Supramolecular System | Role of this compound Derivative | Potential Application | Reference |

| Host-Guest Complex | Guest molecule for a macrocyclic host (e.g., cyclodextrin, pillar[n]arene) | Controlled release, sensing | nih.govresearchgate.net |

| Self-Assembled Structure | Component of a self-assembling molecule | Formation of gels, vesicles, or other nanostructures | rsc.orgnih.gov |

Furthermore, derivatives of this compound can be designed to self-assemble into well-defined supramolecular structures. rsc.org For example, by attaching hydrogen bonding groups or other recognition motifs, molecules containing the cyclohexylphenyl unit could be programmed to form fibers, sheets, or other complex architectures. The interplay between the bulky, hydrophobic cyclohexylphenyl group and the polar functional groups would direct the self-assembly process. The construction of a white-light emission system through the co-assembly of a pillar nih.govarene and a thiophene-based derivative highlights the potential of such supramolecular approaches in creating functional materials. researchgate.net

Environmental Fate and Chemical Degradation Pathways of 1 4 Cyclohexylphenyl Ethan 1 Ol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 1-(4-Cyclohexylphenyl)ethan-1-ol, the primary abiotic degradation pathways are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The aromatic phenyl ring and the hydroxyl group in this compound are the primary sites for photochemical reactions.

While direct photolysis studies on this compound are not extensively documented, the photochemical behavior of structurally similar compounds, such as benzylic alcohols, provides insight into its likely degradation pathways. The absorption of light can excite the molecule, leading to the cleavage of chemical bonds. The benzylic C-O bond is susceptible to cleavage, which can lead to the formation of radical intermediates.

Research on the photochemical oxidation of benzylic alcohols indicates that they can be converted to the corresponding aldehydes or ketones. rsc.org In the case of this compound, this would result in the formation of 4-cyclohexylacetophenone. This transformation can be facilitated by photocatalysts and the presence of oxygen. rsc.org Studies on the photooxidation of benzyl (B1604629) alcohols using flavin photocatalysts in aqueous solutions have shown efficient conversion to aldehydes. capes.gov.bruni-regensburg.de Furthermore, the use of N-heterocycle-stabilized iodanes has been shown to facilitate the mild oxidation of activated alcohols to aldehydes and ketones. beilstein-journals.org

The degradation process under photolytic conditions can be summarized in the following table:

| Process | Reactant | Key Conditions | Major Transformation Product |

| Photochemical Oxidation | This compound | UV light, Oxygen, Photocatalysts | 4-Cyclohexylacetophenone |

It is important to note that the quantum yield and the rate of photolysis are dependent on various environmental factors, including water turbidity and the presence of other photosensitizing substances. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is a key factor in its environmental persistence in aqueous systems.

As a secondary benzylic alcohol, this compound is generally expected to be stable to hydrolysis under neutral pH conditions typical of most natural waters. However, under acidic or basic conditions, the rate of hydrolysis can be accelerated. Studies on the hydrolysis of benzyl chloride to benzyl alcohol demonstrate that the reaction is feasible under specific temperature and pressure conditions. researchgate.net While this is the reverse reaction, it indicates the potential for reactions at the benzylic carbon.

Research on hydrolysis-resistant esters of benzylic alcohols suggests that the steric hindrance around the hydroxyl group can significantly impact the rate of hydrolysis. nih.gov The presence of the cyclohexyl group may provide some steric hindrance, potentially slowing down hydrolysis.

The hydrolytic stability of similar compounds can be summarized as follows:

| Compound Type | pH Condition | General Stability |

| Secondary Benzylic Alcohols | Neutral | Generally Stable |

| Acidic/Basic | Potentially Enhanced Hydrolysis |

Biotic Degradation by Microorganisms

Biotic degradation, primarily by microorganisms, is a major pathway for the removal of organic pollutants from the environment. The structure of this compound, containing both an aromatic and a cycloaliphatic moiety, makes it susceptible to microbial attack.

Bacteria and fungi possess diverse enzymatic systems capable of degrading complex organic molecules. The degradation of alkylphenols, which are structurally related to the target compound, has been extensively studied. nih.govtaylorfrancis.comcapes.gov.br Sphingomonads are a group of bacteria frequently implicated in the degradation of nonylphenol, a common alkylphenol. nih.gov

The initial steps in the microbial degradation of aromatic compounds often involve oxidation of the aromatic ring by oxygenase enzymes. mdpi.com For this compound, this could lead to the formation of hydroxylated intermediates. Subsequent cleavage of the aromatic ring would then lead to the formation of aliphatic acids that can be further metabolized by the microorganism.

The degradation of the cyclohexyl ring is also a possible pathway. The dehydrogenation of cycloalkanes to aromatic compounds has been observed in zeolite frameworks, suggesting that similar enzymatic processes could occur in microorganisms. acs.org

Studies on the microbial degradation of chlorinated acetophenones have identified Arthrobacter species capable of mineralizing these compounds. osti.gov Given the structural similarity, it is plausible that similar microbial strains could degrade 4-cyclohexylacetophenone, a potential transformation product of this compound.

The general steps in the biotic degradation are outlined below:

| Degradation Step | Microbial Group | Potential Intermediate |

| Aromatic Ring Hydroxylation | Bacteria, Fungi | Dihydroxylated phenyl derivatives |

| Ring Cleavage | Bacteria, Fungi | Aliphatic acids |